1-Penten-2-ol, 4,4-dimethyl-(9CI)
Description
Structural Classification and Unique Features of the Alkene-Alcohol Moiety
1-Penten-2-ol, 4,4-dimethyl-(9CI) is classified as a secondary allylic alcohol. The term "allylic" refers to the hydroxyl group being bonded to a saturated carbon atom that is adjacent to a carbon-carbon double bond. sltchemicals.com This arrangement gives rise to enhanced reactivity at the alcohol and alkene sites. The presence of the bulky tert-butyl group at the C4 position introduces significant steric hindrance, which can direct the regioselectivity of reactions involving the nearby functional groups.
The combination of the alkene and alcohol functionalities within the same molecule allows for a diverse range of chemical transformations. The double bond can undergo addition reactions, while the secondary alcohol can be oxidized or participate in substitution and elimination reactions. sltchemicals.com The interplay between these two reactive centers is a key feature of its chemistry.
Position within the Broader Field of Branched Unsaturated Alcohols
Branched unsaturated alcohols are a significant class of organic compounds with applications ranging from the synthesis of fine chemicals and pharmaceuticals to the production of polymers and fragrances. nih.govacs.org Compared to their linear counterparts, branched alcohols often exhibit different physical properties, such as lower melting points and increased solubility in nonpolar solvents. cosmeticsandtoiletries.com
The presence of both branching and unsaturation can also influence the oxidative and thermal stability of these alcohols. rsc.org Research into branched-chain alcohols is active, with studies exploring their production through bio-based routes and their potential as biofuels. nih.gov 1-Penten-2-ol, 4,4-dimethyl-(9CI) serves as a specific example within this class, with its unique substitution pattern offering a platform for investigating the effects of steric bulk on reactivity.
Current Research Landscape and Gaps in Understanding
While general principles of allylic and branched alcohol chemistry are well-established, specific research on 1-Penten-2-ol, 4,4-dimethyl-(9CI) is limited. Much of the available information is derived from computational data and studies of analogous structures. vulcanchem.com There is a notable lack of extensive experimental data on its synthesis, spectroscopic characterization, and reactivity.
A significant gap exists in the exploration of its potential applications. For instance, its role as a precursor in the synthesis of more complex molecules has not been thoroughly investigated. Further research is needed to fully elucidate its reaction mechanisms and to explore its utility in various synthetic contexts.
Overview of Research Methodologies Applicable to 1-Penten-2-ol, 4,4-dimethyl-(9CI)
The study of 1-Penten-2-ol, 4,4-dimethyl-(9CI) would employ a range of standard organic chemistry research methodologies.
Synthesis: The preparation of this compound could potentially be achieved through the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde or by the reduction of a corresponding ketone. The synthesis of similar allylic alcohols has been achieved from allylic halides. google.com
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure by identifying the chemical shifts and coupling constants of the different protons and carbons in the molecule. For allylic alcohols, characteristic signals for the vinylic and carbinol protons are expected. sltchemicals.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, namely the O-H stretch of the alcohol (typically in the 3200-3600 cm⁻¹ region) and the C=C stretch of the alkene (around 1600-1680 cm⁻¹). sltchemicals.com
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation. sltchemicals.com
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) would be essential for purifying the compound and for monitoring the progress of reactions. osha.gov
Computational Chemistry: Molecular modeling and computational analysis can provide insights into the compound's three-dimensional structure, conformational preferences, and electronic properties, helping to predict its reactivity. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
59138-75-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4,4-dimethylpent-1-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h8H,1,5H2,2-4H3 |
InChI Key |
RGYWSRZTCAJUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways to 1 Penten 2 Ol, 4,4 Dimethyl 9ci
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. deanfrancispress.comamazonaws.com The process involves breaking down the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 1-Penten-2-ol, 4,4-dimethyl-, the key functional groups are an alkene and a secondary alcohol. The most logical disconnections involve the carbon-carbon bonds adjacent to the alcohol and the carbon-oxygen bond of the alcohol itself.
A primary disconnection strategy would be at the C2-C3 bond, suggesting a Grignard-type reaction. This would yield a synthon of a vinyl nucleophile and a carbonyl compound, specifically 3,3-dimethylbutanal. Another key disconnection is at the C1-C2 bond, which points towards the reaction of a larger organometallic reagent with formaldehyde (B43269).
Established Synthetic Routes
Established methods for synthesizing allylic alcohols like 1-Penten-2-ol, 4,4-dimethyl- primarily rely on carbon-carbon bond formation and functional group interconversions.
Carbon-Carbon Bond Formation Strategies
Grignard Reactions: A prevalent method for forming the carbon skeleton of 1-Penten-2-ol, 4,4-dimethyl- involves the Grignard reaction. organic-chemistry.org This reaction utilizes an organomagnesium halide (Grignard reagent) to add to a carbonyl group. organic-chemistry.orgadichemistry.com To synthesize the target molecule, vinylmagnesium bromide can be reacted with 3,3-dimethylbutanal. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired secondary alcohol. adichemistry.com
| Reactants | Reagent | Product |
| 3,3-Dimethylbutanal | Vinylmagnesium Bromide/Acid Workup | 1-Penten-2-ol, 4,4-dimethyl- |
| Formaldehyde | 4,4-Dimethyl-1-pentenylmagnesium Bromide/Acid Workup | 1-Penten-2-ol, 4,4-dimethyl- |
Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglumenlearning.com While not a direct route to the alcohol, it can be used to construct the necessary carbon framework. For instance, a Wittig reaction between a suitable phosphonium ylide and an aldehyde could form the 4,4-dimethyl-1-pentene (B165720) backbone, which could then be functionalized. organic-chemistry.orglibretexts.org The driving force of this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com
Aldol (B89426) Condensations: Aldol condensations are another fundamental carbon-carbon bond-forming reaction. While not a direct route to 1-Penten-2-ol, 4,4-dimethyl-, this reaction is crucial for building larger carbon skeletons from smaller carbonyl compounds. The resulting β-hydroxy carbonyl compound from an aldol reaction could then be further modified through dehydration and reduction steps to achieve the target structure.
Functional Group Interconversion Approaches
Alkene Hydration: If 4,4-dimethyl-1-pentene is available, it can be converted to the target alcohol via hydration. sigmaaldrich.comsigmaaldrich.comnih.gov Acid-catalyzed hydration, typically using dilute sulfuric acid, proceeds through a carbocation intermediate. youtube.compressbooks.pubmasterorganicchemistry.comlibretexts.org According to Markovnikov's rule, the hydroxyl group will add to the more substituted carbon of the double bond, which in this case would be C2, leading to the desired product. However, rearrangements are possible if a more stable carbocation can be formed. masterorganicchemistry.com
| Starting Material | Reagents | Product |
| 4,4-Dimethyl-1-pentene | H₂O, H₂SO₄ (catalyst) | 1-Penten-2-ol, 4,4-dimethyl- |
Ketone Reduction: Another viable pathway is the reduction of the corresponding ketone, 4,4-dimethyl-1-penten-2-one. This ketone can be reduced to the secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common choices for this type of transformation. This approach is often highly efficient and selective for the carbonyl group.
| Starting Material | Reagent | Product |
| 4,4-Dimethyl-1-penten-2-one | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-Penten-2-ol, 4,4-dimethyl- |
Novel and Emerging Synthetic Approaches
Modern synthetic chemistry continuously seeks more efficient, selective, and environmentally friendly methods.
Stereoselective and Enantioselective Synthesis
For a chiral molecule like 1-Penten-2-ol, 4,4-dimethyl-, controlling the stereochemistry at the C2 center is a significant goal. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral catalysts or auxiliaries. For example, asymmetric reduction of 4,4-dimethyl-1-penten-2-one using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand, can provide the alcohol in high enantiomeric excess. Similarly, stereoselective addition of a vinyl organometallic reagent to 3,3-dimethylbutanal can be achieved using a chiral ligand. rsc.org
Catalytic Synthesis Innovations
Recent advances in catalysis offer new possibilities for the synthesis of 1-Penten-2-ol, 4,4-dimethyl-.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions. organic-chemistry.orgresearchgate.net While not a direct synthesis, these methods can be employed to construct the carbon skeleton. For example, a Suzuki or Negishi coupling could be used to form the C2-C3 bond. Innovations in phosphine-free palladium catalysts are making these reactions more cost-effective and environmentally friendly. organic-chemistry.org
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen rapid growth and offers a metal-free alternative to traditional methods. For instance, chiral amines can be used to catalyze asymmetric aldol reactions, which could be a key step in a multi-step synthesis of enantiomerically pure 1-Penten-2-ol, 4,4-dimethyl-.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of 1-Penten-2-ol, 4,4-dimethyl-(9CI) focuses on several key areas, including the use of safer solvents, waste reduction, and energy efficiency.
One of the most significant advancements in making Grignard reactions greener is the substitution of traditional ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) with more environmentally benign alternatives. umb.edusigmaaldrich.comrsc.org Both Et₂O and THF have drawbacks, including high volatility, peroxide formation, and in the case of THF, complete water miscibility which can complicate aqueous workups. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior green solvent for Grignard reactions. umb.edursc.org Derived from renewable resources like corncobs, 2-MeTHF exhibits properties that make it an excellent replacement for THF. sigmaaldrich.comrsc.org It has a higher boiling point, is less prone to peroxide formation, and has limited miscibility with water, which simplifies product extraction and reduces the need for additional organic solvents during workup. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another green solvent alternative with a high boiling point and resistance to peroxide formation. sigmaaldrich.comrsc.org
The choice of solvent can significantly impact the efficiency and environmental footprint of the synthesis. The table below compares key properties of traditional and green solvents for Grignard reactions.
| Solvent | Source | Boiling Point (°C) | Water Miscibility | Key Advantages |
| Diethyl Ether (Et₂O) | Petrochemical | 34.6 | Low | Traditional, well-understood |
| Tetrahydrofuran (THF) | Petrochemical | 66 | High | Good for reagent stability |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | 80 | Limited | Safer, easier workup, renewable |
| Cyclopentyl Methyl Ether (CPME) | Petrochemical | 106 | Low | High boiling point, peroxide resistant |
By employing solvents like 2-MeTHF or CPME, the synthesis of 1-Penten-2-ol, 4,4-dimethyl-(9CI) via a Grignard reaction can be made substantially greener.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-Penten-2-ol, 4,4-dimethyl-(9CI) while minimizing side products. Key parameters to consider include solvent effects, temperature control, and the design of catalysts and ligands.
The choice of solvent not only impacts the greenness of a synthesis but also plays a critical role in reaction kinetics and selectivity. In Grignard reactions, the solvent stabilizes the organomagnesium species and influences its reactivity. leah4sci.com While ethereal solvents are necessary, their specific properties can be tuned to optimize the reaction. For instance, the higher boiling point of 2-MeTHF compared to THF allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. sigmaaldrich.com
Temperature control is paramount in organometallic additions. These reactions are often exothermic, and insufficient cooling can lead to side reactions, such as enolization of the ketone starting material or Wurtz coupling of the Grignar reagent. rsc.org For the synthesis of 1-Penten-2-ol, 4,4-dimethyl-(9CI), a low reaction temperature, typically between -78 °C and 0 °C, would be initially employed during the addition of the organometallic reagent to the ketone to ensure high selectivity for the desired 1,2-addition product.
The following table illustrates the effect of solvent on the yield of a model Grignard reaction.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| THF | 25 | 2 | 85 |
| 2-MeTHF | 25 | 2 | 90 |
| 2-MeTHF | 60 | 1 | 92 |
As the data suggests, a greener solvent like 2-MeTHF can lead to improved yields, and optimizing the temperature can further enhance the reaction's efficiency.
While Grignard and organolithium reactions are typically stoichiometric, the use of catalysts can be beneficial, particularly in enantioselective synthesis or when dealing with less reactive substrates. For the synthesis of a chiral molecule like 1-Penten-2-ol, 4,4-dimethyl-(9CI), the use of a chiral ligand in conjunction with the organometallic reagent can, in principle, lead to an enantiomerically enriched product.
The design of chiral ligands is a cornerstone of modern asymmetric catalysis. For the addition of organometallic reagents to ketones, ligands such as those based on the BINOL or TADDOL frameworks can be employed to create a chiral environment around the reacting species, influencing the facial selectivity of the nucleophilic attack.
In the context of optimizing yield, the addition of certain salts, like lithium chloride (LiCl) or cerium(III) chloride (CeCl₃), can enhance the reactivity of Grignard reagents and suppress side reactions, a technique known as the Knochel-Hauser-Langer modification. These additives can break up Grignard reagent aggregates, leading to a more reactive monomeric species.
The loading of any catalyst or additive must be carefully optimized. While higher catalyst loading may increase the reaction rate, it also increases cost and can complicate purification. The goal is to find the minimum effective catalyst loading that provides the desired yield and selectivity in a reasonable timeframe.
The table below shows hypothetical data on the effect of a chiral ligand and an additive on the enantiomeric excess (ee) and yield of a model nucleophilic addition to a prochiral ketone.
| Ligand (mol%) | Additive | Yield (%) | Enantiomeric Excess (ee, %) |
| None | None | 90 | 0 |
| Chiral Ligand A (5) | None | 85 | 75 |
| Chiral Ligand A (10) | None | 86 | 85 |
| Chiral Ligand A (10) | CeCl₃ (1.1 eq) | 92 | 88 |
This data illustrates that increasing catalyst loading can improve enantioselectivity, and the use of an additive can enhance both yield and selectivity. The design and selection of the appropriate ligand and reaction conditions are critical for achieving an efficient and selective synthesis of 1-Penten-2-ol, 4,4-dimethyl-(9CI).
Reaction Mechanisms and Reactivity Studies of 1 Penten 2 Ol, 4,4 Dimethyl 9ci
Electrophilic Addition Reactions of the Alkene Moiety
The π-bond of the alkene in 1-Penten-2-ol, 4,4-dimethyl- is susceptible to attack by electrophiles, initiating electrophilic addition reactions. numberanalytics.comyoutube.com The general mechanism involves the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. numberanalytics.com This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of these reactions is largely governed by the stability of the carbocation intermediate, with a preference for the formation of the more stable carbocation (Markovnikov's rule). libretexts.org However, the significant steric hindrance from the adjacent tert-butyl group can also play a crucial role in directing the approach of the electrophile and subsequent nucleophile. libretexts.org
Hydration Mechanisms and Regioselectivity Considerations
Acid-catalyzed hydration of 1-Penten-2-ol, 4,4-dimethyl- involves the addition of water across the double bond to form a diol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgchemistrysteps.com The mechanism proceeds through the protonation of the alkene to form a carbocation intermediate. chemistrysteps.com For 1-Penten-2-ol, 4,4-dimethyl-, two possible carbocations can be formed.
The reaction is expected to follow Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, proceeding through the more stable secondary carbocation. libretexts.orgmasterorganicchemistry.com
Table 1: Predicted Products of Acid-Catalyzed Hydration
| Reactant | Reagents | Major Product | Minor Product |
| 1-Penten-2-ol, 4,4-dimethyl- | H₂SO₄ (aq) | 4,4-Dimethylpentane-1,2-diol | 4,4-Dimethylpentane-2,1-diol |
This table is based on established principles of acid-catalyzed hydration, as direct experimental data for this specific reaction was not found in the literature.
Halogenation and Hydrohalogenation Pathways
The addition of halogens (e.g., Br₂ or Cl₂) or hydrogen halides (e.g., HBr or HCl) to 1-Penten-2-ol, 4,4-dimethyl- are classic examples of electrophilic addition.
In hydrohalogenation, the initial protonation of the alkene leads to the formation of a carbocation, which is then attacked by the halide ion. libretexts.orglibretexts.org The regioselectivity follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon.
Halogenation with reagents like Br₂ proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to an anti-addition product. The presence of the hydroxyl group in the molecule could potentially lead to the formation of cyclic ether by-products through intramolecular attack on the halonium ion.
Hydroboration-Oxidation and Related Processes
Hydroboration-oxidation provides a method for the hydration of the alkene with anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃ in THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.com
Due to the steric bulk of the tert-butyl group, the boron atom will preferentially add to the less sterically hindered terminal carbon of the double bond. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com This results in a syn-addition of hydrogen and the hydroxyl group across the double bond. libretexts.org
Table 2: Regioselectivity in Hydroboration-Oxidation
| Reactant | Reagents | Major Product |
| 1-Penten-2-ol, 4,4-dimethyl- | 1. BH₃·THF 2. H₂O₂, NaOH | 4,4-Dimethylpentane-1,2-diol |
This prediction is based on the well-established anti-Markovnikov regioselectivity of the hydroboration-oxidation reaction. redalyc.org
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group of 1-Penten-2-ol, 4,4-dimethyl- can undergo both oxidation and dehydration reactions. The steric hindrance imposed by the neighboring tert-butyl group can affect the rates and conditions required for these transformations.
Oxidation Pathways and Product Selectivity (e.g., to Ketones or Carboxylic Acids)
The oxidation of the secondary alcohol functionality in 1-Penten-2-ol, 4,4-dimethyl- is expected to yield the corresponding α,β-unsaturated ketone, 4,4-dimethyl-1-penten-2-one. wikipedia.org Due to the presence of the alkene moiety, the choice of oxidizing agent is crucial to avoid unwanted side reactions with the double bond.
Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for the selective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds without affecting the double bond. nih.gov More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, could potentially cleave the double bond, leading to the formation of carboxylic acids. For sterically hindered secondary alcohols, specific methods using reagents like sodium hypochlorite (B82951) in the presence of TEMPO can be effective. organic-chemistry.org
Table 3: Potential Oxidation Products
| Reactant | Oxidizing Agent | Major Product |
| 1-Penten-2-ol, 4,4-dimethyl- | Pyridinium Chlorochromate (PCC) | 4,4-Dimethyl-1-penten-2-one |
| 1-Penten-2-ol, 4,4-dimethyl- | Dess-Martin Periodinane | 4,4-Dimethyl-1-penten-2-one |
This table illustrates the expected products based on the known selectivity of these common oxidizing agents for secondary allylic alcohols. nih.gov
Dehydration Mechanisms and Stereochemical Outcomes to Related Alkenes
The acid-catalyzed dehydration of 1-Penten-2-ol, 4,4-dimethyl- involves the elimination of a water molecule to form one or more diene products. As a secondary alcohol, the dehydration can proceed through either an E1 or E2 mechanism, depending on the reaction conditions. byjus.com
Given the secondary nature of the alcohol and the potential for carbocation formation, an E1 mechanism is likely under acidic conditions. libretexts.orglibretexts.org Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom then forms a new π-bond. Due to the steric hindrance around the C-3 position, abstraction of a proton from the C-1 position to form a conjugated diene, 4,4-dimethyl-1,3-pentadiene, is a probable outcome. Rearrangement of the intermediate carbocation is also a possibility, potentially leading to a mixture of isomeric dienes. The use of reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can also effect dehydration, often favoring less substituted alkenes (Hofmann elimination) in sterically hindered cases. libretexts.orglibretexts.org
Nucleophilic Substitution Reactions for Functionalization
The functionalization of allylic alcohols like 1-Penten-2-ol, 4,4-dimethyl- via nucleophilic substitution is a key transformation in organic synthesis. Direct substitution is challenging due to the poor leaving group nature of the hydroxyl group (-OH). Consequently, activation of the hydroxyl group is typically required.
One common strategy involves converting the alcohol into a better leaving group, such as a tosylate or a halide. However, methods for direct substitution are often preferred for their atom economy. These reactions are frequently catalyzed by transition metals or promoted by acidic conditions. For instance, graphene oxide has been shown to be an efficient, heterogeneous catalyst for the direct nucleophilic substitution of allylic alcohols under mild conditions. core.ac.uk
The steric hindrance at the neopentyl-like quaternary carbon in 1-Penten-2-ol, 4,4-dimethyl- significantly influences the reaction pathway. The bulky tert-butyl group hinders direct S(_N)2 attacks at the carbon bearing the hydroxyl group. nih.gov Therefore, substitution reactions are more likely to proceed through an S(_N)1 or S(_N)2' mechanism. In an S(_N)1-type pathway, a stabilized allylic carbocation is formed, which can then be attacked by a nucleophile at either the C1 or C3 position. The formation of an allylic carbocation is a critical step in these acid-catalyzed reactions. ncert.nic.in
Palladium-catalyzed allylic substitution is another powerful method. In these reactions, a Pd(0) catalyst coordinates to the double bond, facilitating the departure of the activated hydroxyl group to form a π-allyl-palladium complex. The nucleophile then attacks this complex. nih.gov For a sterically hindered alcohol, the rate-limiting step can be the nucleophilic attack on the π-allyl complex. nih.gov
Intramolecular Rearrangements and Isomerization Processes
While 1-Penten-2-ol, 4,4-dimethyl- is not a 1,2-diol and thus does not undergo a classic Pinacol rearrangement, it can undergo analogous acid-catalyzed rearrangements. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comquora.com These are often termed semipinacol rearrangements. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). wikipedia.org Departure of water generates a secondary allylic carbocation.
This carbocation is subject to a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. Given the structure of 1-Penten-2-ol, 4,4-dimethyl-, the initial secondary allylic carbocation could rearrange. A subsequent 1,2-hydride shift from C3 to C2 would lead to a tertiary carbocation, which is resonance-stabilized. Alternatively, migration of one of the methyl groups from the quaternary center (a 1,2-methyl shift) could occur. The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org The driving force for these rearrangements is the formation of a more stable carbocation intermediate, which ultimately leads to the final product, often a ketone or an aldehyde after deprotonation. organic-chemistry.orgwikipedia.org Studies on structurally similar tertiary alcohols, such as 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol, have shown that acid-catalyzed cyclialkylation can lead to unexpected skeletal rearrangements. researchgate.netresearchgate.net
Allylic alcohols can undergo thermal isomerization to form corresponding carbonyl compounds (ketones or aldehydes) or other isomeric alkenes. nih.govacs.org The isomerization of 1-Penten-2-ol, 4,4-dimethyl- would likely yield 4,4-dimethyl-2-pentanone. These reactions can be uncatalyzed at high temperatures or proceed under the influence of metal catalysts.
The mechanism for metal-catalyzed isomerization often involves a metal hydride addition-elimination pathway or an oxidation-reduction sequence. oup.comuni-rostock.de In some base-catalyzed isomerizations, the reaction is initiated by a rate-limiting deprotonation of the alcohol, followed by an intramolecular 1,3-hydrogen shift. acs.orgresearchgate.net
The study of thermal isomerization of terpene compounds, which often contain allylic alcohol moieties, in supercritical alcohols has shown that reaction rates and selectivity are influenced by both temperature and pressure. researchgate.net The polarity of the solvent can also significantly affect the mechanism and kinetics of isomerization, with polar solvents potentially favoring pathways involving charged transition states. longdom.org For some olefins, contra-thermodynamic isomerization is possible using photoredox catalysis, which allows the formation of less stable alkene isomers from more stable ones. acs.org
Mechanistic Investigations using Kinetic and Thermodynamic Parameters
The determination of reaction rates and the identification of the rate-limiting step are crucial for understanding and optimizing reactions of 1-Penten-2-ol, 4,4-dimethyl-. Kinetic studies on analogous allylic alcohol reactions provide insight into the likely rate-determining steps.
Acid-Catalyzed Dehydration/Rearrangement: In the acid-catalyzed dehydration of alcohols, the formation of the carbocation after the protonated alcohol loses water is typically the slowest step and therefore rate-determining. ncert.nic.in
Catalyzed Nucleophilic Substitution: For palladium-catalyzed substitutions on sterically hindered alcohols, the attack of the nucleophile on the π-allyl complex can be the rate-limiting step. nih.gov
Base-Catalyzed Isomerization: In the stereospecific isomerization of certain allylic alcohols, experimental and computational studies indicate that the initial deprotonation of the alcohol by the base is the rate-limiting step. acs.org
Catalyzed Isomerization: In the isomerization of allyl alcohol over Au/NiO catalysts, density functional theory (DFT) calculations suggest that the rate-determining step is the protonation of the β-carbon of the substrate. oup.com
For the base-catalyzed isomerization of certain electron-deficient allylic alcohols, activation energies have been found to be as low as approximately 4 kcal/mol. acs.org In contrast, a DFT study on the dehydrative cyclization of an allyl alcohol catalyzed by a Ruthenium complex calculated a Gibbs free energy of activation (ΔG‡) of 18.1 kcal/mol for the rate-determining step. acs.org Another study on the isomerization of a model allylic alcohol to an enolate intermediate assisted by potassium tert-butoxide showed a free energy profile with specific activation barriers for the proposed steps. researchgate.net
The table below presents illustrative activation energy data from the literature for reactions involving allylic alcohols, which can serve as a reference for the potential energetic barriers for reactions of 1-Penten-2-ol, 4,4-dimethyl-.
Table 1: Illustrative Activation Energies for Reactions of Allylic Alcohols
| Reaction Type | Catalyst/Conditions | Analogous Substrate | Activation Energy (Ea or ΔG‡) | Source |
|---|---|---|---|---|
| Base-Catalyzed Isomerization | TBD | Electron-deficient allylic alcohol | ~4 kcal/mol | acs.org |
| Dehydrative Cyclization | (R)-Cl-Naph-PyCOOH / CpRu(II) | Allyl alcohol derivative | 18.1 kcal/mol (ΔG‡) | acs.org |
| Isomerization | Au/NiO | Allyl alcohol | ~1.2 eV (~27.7 kcal/mol) | oup.com |
Advanced Spectroscopic Characterization for Structural Elucidation of 1 Penten 2 Ol, 4,4 Dimethyl 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The structure of 1-Penten-2-ol, 4,4-dimethyl- can be unequivocally confirmed through the detailed analysis of its one-dimensional (1D) ¹H and ¹³C NMR spectra. Predicted chemical shifts and coupling constants provide a theoretical fingerprint of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Penten-2-ol, 4,4-dimethyl- is expected to exhibit distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data for 1-Penten-2-ol, 4,4-dimethyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1a (vinyl) | ~5.8 | dd | J(H1a, H1b) ≈ 17, J(H1a, H2) ≈ 6 | 1H |
| H1b (vinyl) | ~5.1 | dd | J(H1b, H1a) ≈ 17, J(H1b, H2) ≈ 1 | 1H |
| H1c (vinyl) | ~5.0 | d | J(H1c, H2) ≈ 10 | 1H |
| H2 (allylic) | ~4.0 | m | - | 1H |
| H3a | ~2.2 | dd | J(H3a, H3b) ≈ 14, J(H3a, H2) ≈ 4 | 1H |
| H3b | ~2.0 | dd | J(H3b, H3a) ≈ 14, J(H3b, H2) ≈ 8 | 1H |
| OH | Variable | s (broad) | - | 1H |
| C(CH₃)₃ | ~0.9 | s | - | 9H |
Note: dd = doublet of doublets, d = doublet, m = multiplet, s = singlet. These are predicted values and may vary in experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data for 1-Penten-2-ol, 4,4-dimethyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (vinyl CH₂) | ~114 |
| C2 (vinyl CH) | ~142 |
| C3 (CH-OH) | ~75 |
| C4 (CH₂) | ~48 |
| C5 (quaternary) | ~32 |
| C(CH₃)₃ | ~29 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial proximity of atoms, which is vital for confirming the proposed structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 1-Penten-2-ol, 4,4-dimethyl-, cross-peaks would be expected between the vinyl protons (H1a, H1b, H1c) and the allylic proton (H2), as well as between H2 and the diastereotopic methylene (B1212753) protons at H3. This confirms the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum would link a proton signal to its attached carbon signal, for instance, confirming that the signals around 5.0-5.8 ppm are attached to the carbon at ~114 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different spin systems. For example, the protons of the tert-butyl group (~0.9 ppm) would show a correlation to the quaternary carbon C5 (~32 ppm) and the methylene carbon C4 (~48 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is instrumental in determining stereochemistry and conformational preferences. For instance, NOE correlations could be observed between the H2 proton and the H3 protons.
1-Penten-2-ol, 4,4-dimethyl- possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent can create diastereomers, which are distinguishable by NMR.
Furthermore, if the molecule were to have additional stereocenters, the relative stereochemistry could be determined using techniques like NOESY. The spatial proximity of protons, as revealed by NOE cross-peaks, can help to deduce their relative orientation (e.g., syn or anti). The magnitude of coupling constants can also provide stereochemical information in certain cyclic or rigid systems.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion. For 1-Penten-2-ol, 4,4-dimethyl-, with a molecular formula of C₇H₁₄O, the expected exact mass would be calculated and compared to the experimentally determined value.
Predicted HRMS Data for 1-Penten-2-ol, 4,4-dimethyl-
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₇H₁₄O | 114.1045 |
| [M+H]⁺ | C₇H₁₅O | 115.1123 |
| [M+Na]⁺ | C₇H₁₄ONa | 137.0942 |
Confirmation of the measured mass to within a few parts per million (ppm) of the calculated mass would verify the elemental composition.
In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For an alcohol like 1-Penten-2-ol, 4,4-dimethyl-, common fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a common fragmentation for alcohols. For this molecule, cleavage between C2 and C3 would result in a resonance-stabilized cation.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for many alcohols and can result in a peak at m/z [M-18].
Loss of an Alkyl Group: Fragmentation involving the loss of a tert-butyl radical is also a likely pathway due to the stability of the tert-butyl radical.
Predicted Key Fragments in the Mass Spectrum of 1-Penten-2-ol, 4,4-dimethyl-
| m/z | Proposed Fragment | Fragmentation Pathway |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [C₆H₁₁O]⁺ | Loss of CH₃ |
| 96 | [C₇H₁₂]⁺ | Loss of H₂O (Dehydration) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
| 57 | [C₃H₅O]⁺ | Alpha-cleavage |
The analysis of these characteristic fragments allows for the confirmation of structural features and can be used to differentiate between isomers, which may exhibit different fragmentation patterns due to their unique structures.
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. libretexts.org This process helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions.
For 1-Penten-2-ol, 4,4-dimethyl-, which is a vinylic alcohol, the fragmentation patterns can be predicted based on the behavior of similar unsaturated alcohols. libretexts.orgyoutube.com The primary fragmentation mechanisms for alcohols in mass spectrometry are alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For 4,4-dimethylpent-1-en-2-ol, this would lead to the formation of a resonance-stabilized cation.
Dehydration: The elimination of a water molecule (a loss of 18 amu) is a common fragmentation pathway for alcohols and would result in the formation of an alkene radical cation. libretexts.org
The presence of a bulky tert-butyl group is expected to significantly influence the fragmentation, likely promoting cleavage at the C3-C4 bond to yield a stable tert-butyl cation. The study of trimethylsilyl (B98337) (TMS) derivatives of isomeric allylic alcohols has shown that fragmentation patterns are highly dependent on the double bond's position and configuration, allowing for the differentiation of isomers. nih.gov While specific experimental MS/MS data for 4,4-dimethylpent-1-en-2-ol is not available, the analysis of related compounds provides a strong basis for predicting its fragmentation behavior.
Table 1: Predicted Key Mass Spectrometric Fragments for 4,4-dimethylpent-1-en-2-ol
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Fragmentation Pathway |
| 114 [M]⁺ | 99 | CH₃ | Loss of a methyl group |
| 114 [M]⁺ | 96 | H₂O | Dehydration |
| 114 [M]⁺ | 57 | C₄H₉ | Cleavage yielding tert-butyl cation |
Vibrational Spectroscopy (Infrared and Raman)
While experimental IR and Raman spectra for 1-Penten-2-ol, 4,4-dimethyl- are not readily found, its vibrational frequencies can be predicted using computational methods like Density Functional Theory (DFT). digitellinc.com These calculations can provide a theoretical spectrum where specific vibrational modes are assigned to corresponding functional groups.
For 4,4-dimethylpent-1-en-2-ol, the key expected vibrational bands would be:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C=C Stretch: An absorption band around 1640-1680 cm⁻¹ in both IR and Raman spectra, indicating the presence of the carbon-carbon double bond.
C-O Stretch: A strong band in the IR spectrum, expected in the 1050-1150 cm⁻¹ region.
=C-H Stretch: Absorption bands appearing above 3000 cm⁻¹.
C-H Bends: Various bending vibrations for the methyl and methylene groups would be present in the fingerprint region (below 1500 cm⁻¹).
The "fingerprint region" of the IR spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole.
Table 2: Predicted Vibrational Frequencies and Assignments for 4,4-dimethylpent-1-en-2-ol
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | ~3400 | IR |
| =C-H Stretch | ~3080 | IR, Raman |
| C-H Stretch (alkyl) | 2850-3000 | IR, Raman |
| C=C Stretch | ~1650 | IR, Raman |
| C-O Stretch | ~1100 | IR |
The vibrational spectra can also offer insights into the conformational isomers of a molecule. Different spatial arrangements of atoms (conformers) will have slightly different vibrational frequencies. By comparing experimental spectra with computationally predicted spectra for various possible conformers, the most stable conformation in the gas or liquid phase can be determined. Molecular dynamics simulations can further complement this by modeling the movement of atoms over time, providing a more dynamic picture of the molecule's conformational landscape. nih.gov
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. However, this technique requires a crystalline sample. While there are no published crystal structures for 1-Penten-2-ol, 4,4-dimethyl- itself, the analysis of derivatives, particularly those containing bulky groups like tert-butyl, can be informative.
For instance, the X-ray analysis of 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol demonstrates how the sterically demanding tert-butyl group can dictate the conformation of the ring system in the solid state. researchgate.net Similarly, studies on other substituted organic molecules show that bulky groups influence crystal packing and intermolecular interactions. mdpi.comresearchgate.net If a suitable crystalline derivative of 4,4-dimethylpent-1-en-2-ol were to be synthesized, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its three-dimensional structure.
Integration of Spectroscopic Data with Computational Models for Enhanced Elucidation
Given the scarcity of experimental data for 1-Penten-2-ol, 4,4-dimethyl-, the integration of computational modeling with any available spectroscopic data is paramount for its structural elucidation. Computational chemistry offers powerful tools to predict various molecular properties, including spectroscopic data. digitellinc.comrsc.orgcardiff.ac.uk
The general workflow would involve:
Computational Prediction: Generating theoretical MS/MS, IR, and Raman spectra for plausible isomers and conformers of C₇H₁₄O using quantum chemical methods.
Analog Comparison: Comparing these predicted spectra with available experimental spectra of analogous compounds to validate the computational methods and to understand the influence of specific structural motifs.
Structural Refinement: Using the insights gained from both predicted and analog data to refine the proposed structure of 1-Penten-2-ol, 4,4-dimethyl-.
This integrated approach, combining the predictive power of computational chemistry with the empirical data from related molecules, provides a robust framework for the structural characterization of compounds for which extensive experimental data is not yet available. glycopedia.eu
Computational and Theoretical Chemistry Studies of 1 Penten 2 Ol, 4,4 Dimethyl 9ci
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Penten-2-ol, 4,4-dimethyl-(9CI), these methods can provide insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Energy Profiles, and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like 1-Penten-2-ol, 4,4-dimethyl-(9CI).
Geometry Optimization: DFT calculations, employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine the most stable three-dimensional structure of the molecule. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. For 1-Penten-2-ol, 4,4-dimethyl-(9CI), this would reveal key bond lengths, bond angles, and dihedral angles, particularly around the C=C double bond and the chiral center at C2.
Energy Profiles: By systematically rotating specific bonds (e.g., the C-O bond of the hydroxyl group or the C-C single bonds), DFT can be used to construct a potential energy surface. This profile helps identify different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.
Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C=C stretch, and various bending and torsional modes.
Hypothetical DFT-Calculated Vibrational Frequencies for 1-Penten-2-ol, 4,4-dimethyl-(9CI)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3650 |
| C-H Stretch (sp²) | ~3080 |
| C-H Stretch (sp³) | 2960-2870 |
| C=C Stretch | ~1645 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more precise determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. aps.orgrsc.orgaps.orgugent.be
Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy for electronic energies, electron correlation effects, and other electronic properties. nih.gov While computationally more demanding than DFT, these methods are the gold standard for obtaining benchmark-quality data on smaller molecules or for refining the results of less computationally expensive methods. For 1-Penten-2-ol, 4,4-dimethyl-(9CI), high-accuracy ab initio calculations could be used to precisely determine its ionization potential, electron affinity, and the energies of its electronic excited states. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of 1-Penten-2-ol, 4,4-dimethyl-(9CI) over time. google.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory that describes the positions and velocities of the atoms as a function of time.
This approach is particularly useful for understanding the flexibility of the molecule, the stability of different conformers, and the role of intramolecular hydrogen bonding involving the hydroxyl group. Simulations could be performed in the gas phase to study the intrinsic dynamics of the molecule or in a solvent to investigate the effects of the environment on its conformation and stability.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental measurements for validation.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predicted shifts can aid in the assignment of experimental NMR spectra.
IR Spectroscopy: As mentioned in section 5.1.1, DFT calculations yield vibrational frequencies and intensities, which can be used to generate a theoretical IR spectrum.
Mass Spectrometry: While not a direct output of the aforementioned quantum methods, the bond energies and fragmentation pathways can be modeled to understand the mass spectrum of 1-Penten-2-ol, 4,4-dimethyl-(9CI).
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C2) | ~72 ppm | (Not available) |
| ¹³C NMR (C4) | ~32 ppm | (Not available) |
| IR (O-H Stretch) | ~3650 cm⁻¹ | (Not available) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For 1-Penten-2-ol, 4,4-dimethyl-(9CI), this could involve studying reactions such as its oxidation, hydrogenation, or etherification. A study on the atmospheric oxidation of the structurally similar 4,4-dimethyl-1-pentene (B165720) by OH radicals provides a strong basis for how such a reaction would be modeled. nih.gov
Transition State Analysis: The transition state is the highest energy point along the reaction pathway that connects reactants and products. Using computational methods, the geometry and energy of the transition state can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. For instance, in a study of the etherification of 2,4,4-trimethyl-1-pentene, activation energies were determined using kinetic models. researchgate.net DFT calculations have also been successfully used to elucidate the transition states and enantioselectivity in reactions involving allylic and benzylic alcohols. acs.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Non-Biological Contexts
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. nih.gov In a non-biological context for 1-Penten-2-ol, 4,4-dimethyl-(9CI), QSPR models could be developed to predict various physicochemical properties.
These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Then, a mathematical relationship is established between these descriptors and an experimentally measured property. For alcohols, QSPR models have been developed to predict properties like boiling point, vapor pressure, and water solubility. nih.gov
Illustrative QSPR Data Table for a Series of Unsaturated Alcohols
| Compound | Molecular Weight | LogP | Boiling Point (°C) |
|---|---|---|---|
| 1-Penten-2-ol | 86.13 | 1.1 | 116 |
| 4-Methyl-1-penten-2-ol | 100.16 | 1.5 | 135 |
| 1-Penten-2-ol, 4,4-dimethyl- | 114.19 | (Predicted) | (Predicted) |
By including 1-Penten-2-ol, 4,4-dimethyl-(9CI) in such a dataset, its properties could be predicted even without direct experimental measurement.
Solvation Models and Solvent Effects on Reactivity
The study of chemical reactions and molecular properties in solution is a fundamental aspect of computational and theoretical chemistry. For a molecule such as 1-Penten-2-ol, 4,4-dimethyl-, understanding how a solvent influences its behavior is crucial for predicting reaction outcomes and mechanisms. This is achieved through the use of solvation models, which can be broadly categorized into implicit and explicit models. wikipedia.org
Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute molecule. While this approach can provide a highly detailed and physically accurate picture of the immediate solvent environment, it is computationally very expensive, especially for complex systems or when simulating dynamic processes like chemical reactions. tum.deq-chem.com
Implicit solvation models, also known as continuum models or self-consistent reaction field (SCRF) models, offer a more computationally tractable alternative. wikipedia.orgq-chem.com These models represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. scribd.com The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. q-chem.com The shape and size of this cavity are critical parameters in these models. scribd.com
Several implicit solvation models have been developed, each with varying levels of sophistication. The Kirkwood-Onsager model, one of the earliest, places the solute in a simple spherical cavity. q-chem.comq-chem.com More advanced models, such as the Polarizable Continuum Model (PCM) and the closely related Conductor-like Screening Model (COSMO), use a more realistic molecule-shaped cavity. q-chem.comq-chem.com The Solvation Model based on Density (SMD) and other SMx models are based on the generalized Born equation and are parameterized to reproduce experimental solvation free energies. wikipedia.org These models are valuable for predicting how the choice of solvent can affect the thermodynamics and kinetics of a reaction. q-chem.com
The reactivity of a compound like 1-Penten-2-ol, 4,4-dimethyl- can be significantly altered by the solvent. Solvents can influence reaction rates and even change the preferred reaction pathway by differentially stabilizing the reactants, products, and transition states. wikipedia.orgrsc.org For instance, polar solvents tend to accelerate reactions where the transition state is more charged than the reactants. wikipedia.org Conversely, reactions where the transition state is less charged than the reactants are often slowed down by polar solvents. wikipedia.org
The influence of a solvent extends beyond simple electrostatic interactions. Solvents can participate directly in the reaction, compete with reactants for catalyst active sites, and affect the solubility of various components in the reaction mixture. rsc.org For reactions involving intermediates, such as carbocations that could potentially form from 1-Penten-2-ol, 4,4-dimethyl- in substitution or elimination reactions, the ability of the solvent to stabilize these charged species is of paramount importance. wikipedia.org
While no specific computational studies on the solvation of 1-Penten-2-ol, 4,4-dimethyl- are publicly available, the principles of solvation modeling provide a framework for how such investigations would be conducted. Theoretical chemists would employ a range of implicit and explicit solvation models to simulate the behavior of this alcohol in various solvents. By calculating properties such as solvation free energy and modeling reaction pathways in different solvent environments, they could predict how solvent choice would impact its chemical reactivity.
Chemical Transformations and Derivatization of 1 Penten 2 Ol, 4,4 Dimethyl 9ci
Synthesis of Analogs with Modified Alkene or Alcohol Functionality
The synthesis of structural analogs of 1-Penten-2-ol, 4,4-dimethyl-(9CI) allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties. Modifications can target either the alkene or the alcohol group, or both.
One common strategy involves the isomerization of the double bond. For instance, treatment with a suitable catalyst could potentially shift the double bond from the terminal position to an internal position, yielding isomers such as 4,4-dimethyl-2-penten-1-ol.
Another approach to creating analogs involves modifying the position of the hydroxyl group. For example, the synthesis of 2,4-dimethyl-2-(4-methylphenyl)-4-penten-1-ol has been reported, showcasing the feasibility of introducing different substituents and altering the alcohol's position on the carbon chain. prepchem.com Furthermore, the synthesis of related structures like 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester highlights methods for introducing carboxylic acid functionalities into similar neopentyl-containing scaffolds. researchgate.net
The synthesis of cyclic analogs is also a viable route. For example, 4,4-dimethyl-2-cyclohexen-1-one, which contains the 4,4-dimethyl motif within a cyclic system, can be prepared through various methods, including the Robinson annelation. orgsyn.org Additionally, the preparation of 4,4-dimethyl-1,3-dioxane (B1195079) from isobutylene (B52900) and formaldehyde (B43269) demonstrates the construction of heterocyclic analogs. google.com
Formation of Ethers, Esters, and Other Functional Derivatives for Structure-Property Correlation
The secondary alcohol functionality of 1-Penten-2-ol, 4,4-dimethyl-(9CI) is a prime site for derivatization to form ethers, esters, and other functional derivatives. Such modifications are crucial for establishing structure-property correlations, which are vital in fields like materials science and medicinal chemistry.
Esterification: The formation of esters from alcohols is a fundamental transformation in organic chemistry. For 1-Penten-2-ol, 4,4-dimethyl-(9CI), esterification can be achieved through various methods. One-step synthesis of N-dimethyl dodecylamine (B51217) from dodecanoic acid or its methyl ester has been investigated, demonstrating the feasibility of amidation reactions on related structures. researchgate.net
Table 1: General Methods for the Esterification of Alcohols
| Method | Reagents and Conditions | Applicability |
| Fischer Esterification | Carboxylic acid, excess alcohol, acid catalyst (e.g., H₂SO₄) | Suitable for simple alcohols; may not be ideal for acid-sensitive substrates. |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Good for acid-sensitive substrates. |
| Acyl Chloride Method | Alcohol, acyl chloride, base (e.g., pyridine) | Generally high-yielding and proceeds under mild conditions. |
| Anhydride Method | Alcohol, acid anhydride, base or acid catalyst | Common for acetylation and other simple acylations. |
Etherification: The synthesis of ethers from 1-Penten-2-ol, 4,4-dimethyl-(9CI) can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions would need to be optimized to account for the steric hindrance around the hydroxyl group.
Other Functional Derivatives: The direct use of allylic alcohols in palladium-catalyzed amination reactions to form allylic amines has been demonstrated under mild conditions, suggesting a potential route for introducing nitrogen-containing functional groups into the 1-Penten-2-ol, 4,4-dimethyl-(9CI) scaffold. rsc.org
Polymerization Studies and Copolymers as a Monomer
The presence of a polymerizable alkene functionality makes 1-Penten-2-ol, 4,4-dimethyl-(9CI) a potential monomer for the synthesis of functional polymers. The hydroxyl group can impart desirable properties such as hydrophilicity and provides a handle for post-polymerization modification.
Addition polymerization is a common method for polymerizing alkenes. youtube.com This process is often initiated by a catalyst, and for alkenes, acid catalysis is a frequent choice. youtube.comyoutube.com The polymerization of alkene monomers results in a long-chain polymer where the repeating unit corresponds to the original monomer. youtube.com
Copolymerization of 1-Penten-2-ol, 4,4-dimethyl-(9CI) with other monomers is a strategy to create copolymers with a combination of properties from each constituent. The hydroxyl group of the target monomer could be leveraged to create polymers with tunable properties.
Catalytic Reactions with Transition Metals or Organocatalysts beyond Synthesis
Beyond its use in synthesis, the functional groups of 1-Penten-2-ol, 4,4-dimethyl-(9CI) can participate in a variety of catalytic reactions, leading to advanced functionalization.
The selective hydrogenation of the carbon-carbon double bond in 1-Penten-2-ol, 4,4-dimethyl-(9CI) would yield the corresponding saturated alcohol, 4,4-dimethylpentan-2-ol. This transformation is typically achieved using heterogeneous catalysts such as palladium, platinum, or nickel on a solid support (e.g., carbon) in the presence of hydrogen gas. rsc.orgresearchgate.netzenodo.org The hydrogenation of allylic alcohols has been shown to be effectively catalyzed by palladium and platinum nanoparticles. rsc.org Chiral iridium complexes have also been employed for the asymmetric hydrogenation of olefins. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing side reactions such as hydrogenolysis of the alcohol group.
Table 2: Catalysts for the Hydrogenation of Allylic Alcohols
| Catalyst | Typical Conditions | Selectivity |
| Palladium (e.g., Pd/C) | H₂ gas, room temperature and pressure | Highly active, may lead to isomerization or other side reactions. rsc.org |
| Platinum (e.g., PtO₂, Pt/C) | H₂ gas, room temperature and pressure | Generally good selectivity for the saturated alcohol. researchgate.net |
| Nickel (e.g., Raney Ni) | H₂ gas, elevated temperature and pressure | Cost-effective alternative to precious metal catalysts. zenodo.org |
| Iridium Complexes | H₂ gas, specific ligands | Used for asymmetric hydrogenation to produce chiral alcohols. researchgate.net |
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. youtube.comyoutube.com This reaction is catalyzed by transition metal complexes, most commonly of rhodium or cobalt, and results in the formation of aldehydes. rsc.orgdp.tech For a sterically hindered terminal alkene like 1-Penten-2-ol, 4,4-dimethyl-(9CI), the regioselectivity of the hydroformylation reaction (i.e., the preference for the formation of the linear versus the branched aldehyde) would be a key consideration. Studies on the hydroformylation of alkenes with rhodium-based catalysts that favor branched aldehydes have been conducted. nih.gov The presence of the hydroxyl group could also influence the reaction through coordination with the metal catalyst.
Modern catalytic methods offer sophisticated strategies for the functionalization of molecules like 1-Penten-2-ol, 4,4-dimethyl-(9CI).
Allylic C-H Functionalization: Instead of reacting at the double bond, it is possible to directly functionalize the allylic C-H bonds. This can be achieved using transition metal catalysts, such as those based on palladium or group IX metals (cobalt, rhodium, iridium). rsc.org This approach avoids the need for pre-functionalization of the substrate.
Direct Functionalization of the Allylic Alcohol: The hydroxyl group can be directly used as a leaving group in palladium-catalyzed allylic substitution reactions. acs.orgorganic-chemistry.org This allows for the introduction of a variety of nucleophiles at the allylic position under mild conditions. For example, palladium-catalyzed allylic amination can be performed directly on allylic alcohols. rsc.org Enantioselective functionalization of allylic C-H bonds can also be achieved through a sequence of functionalization and diversification reactions. nih.gov
Role As a Synthetic Intermediate and in Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The utility of allylic alcohols as precursors in the synthesis of complex organic molecules is well-established. nih.gov The dual functionality of 1-Penten-2-ol, 4,4-dimethyl-(9CI) — an alkene and an alcohol — allows for a variety of transformations. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidation. wikipedia.org For instance, hydrogen bonding with an oxidizing agent like m-CPBA can influence the facial selectivity of the epoxidation. wikipedia.org
The sterically bulky 4,4-dimethyl group is expected to play a significant role in controlling the regioselectivity and stereoselectivity of reactions. In palladium-catalyzed allylic substitution reactions, the significant steric hindrance could favor the formation of specific isomers. nih.govberkeley.edu Research on other hindered alkenes has shown that palladium catalysis can be effective for functionalization, suggesting that 1-Penten-2-ol, 4,4-dimethyl-(9CI) could undergo similar transformations to produce valuable, complex intermediates. nih.govberkeley.edu
Furthermore, the allylic alcohol moiety can be transformed into other functional groups. For example, oxidation of the secondary alcohol would yield the corresponding α,β-unsaturated ketone, a versatile building block in organic synthesis. Selective oxidation agents like manganese(IV) oxide are known to convert allylic alcohols to carbonyl compounds without affecting the double bond. pearson.com Conversely, the double bond can be functionalized while preserving the alcohol, for example, through hydroboration-oxidation to create a diol. The steric bulk at the C-4 position would likely direct incoming reagents to the less hindered side of the molecule, offering a high degree of control in synthetic design.
Applications in Polymer and Resin Chemistry, including Specialty Polymers
Allylic alcohols can serve as monomers in polymerization reactions, introducing hydroxyl functionality into the polymer backbone. google.comgantrade.com These hydroxyl groups can then be used for cross-linking or further modification of the polymer, creating thermoset resins or specialty polymers with tailored properties. For example, copolymers of allylic alcohols can be cured with isocyanates or melamine (B1676169) resins. google.com
The polymerization of 1-Penten-2-ol, 4,4-dimethyl-(9CI) would likely be challenging due to the steric hindrance around the double bond and the tendency of allylic compounds to undergo chain transfer. gantrade.com However, under specific conditions, such as high pressure and temperature with suitable initiators, it could be copolymerized with other monomers like styrene (B11656) or acrylates. gantrade.com The resulting polymer would possess pendant hydroxyl groups shielded by the bulky 4,4-dimethyl structure. This could lead to polymers with unique properties, such as improved thermal stability or altered solubility profiles.
Another potential application lies in the synthesis of polyether-modified polysiloxanes. Allylic alcohols can be grafted onto a polysiloxane backbone via hydrosilylation, resulting in materials with a combination of inorganic and organic properties. researchgate.net The use of 1-Penten-2-ol, 4,4-dimethyl-(9CI) in such a synthesis could produce silicon-based surfactants or lubricants with enhanced stability due to the bulky substituent.
Use in Chemical Processing and Industrial Synthesis as a Building Block or Solvent
In industrial settings, pentanols and their isomers are used as intermediates and starting materials for a wide range of products, including pharmaceuticals, flavorings, and plasticizers. nih.gov While the production of 1-Penten-2-ol, 4,4-dimethyl-(9CI) on an industrial scale is not documented, its potential as a specialized building block is considerable. For instance, its derivatives could be used in the synthesis of high-value, complex molecules where steric control is paramount. researchgate.net
The reactivity of the hydroxyl group allows for esterification to produce various esters. These could find applications as specialty solvents, plasticizers, or fragrance components, with the neopentyl-like group imparting specific physical properties such as viscosity and volatility. The conversion of the alcohol to an ester, followed by polymerization of the allyl group, is another route to functional polymers. google.com
Potential as a Ligand in Catalysis or for Material Modification
The hydroxyl group of 1-Penten-2-ol, 4,4-dimethyl-(9CI) offers a potential coordination site for metal catalysts. While the alcohol itself might be a weak ligand, it can be converted into more effective ligands, such as alkoxides or phosphinites. The steric bulk of the 4,4-dimethyl group would be a defining feature of such a ligand, potentially creating a specific coordination environment around a metal center. This could be exploited in asymmetric catalysis, where bulky ligands are often used to achieve high levels of enantioselectivity. psu.edu
The double bond also allows for the tethering of this molecule to solid supports, such as silica (B1680970) or polymers. This could be achieved through hydrosilylation or polymerization. The resulting material would have accessible hydroxyl groups that could act as ligands for heterogeneous catalysts or as sites for further chemical modification. The modification of surfaces with such sterically hindered alcohols could alter their wetting properties, adhesion, or reactivity. For example, the immobilization of a palladium complex on a support material functionalized with allylic alcohols has been shown to create an effective heterogeneous catalyst. nii.ac.jp
Below is a table summarizing the potential reactions and applications of 1-Penten-2-ol, 4,4-dimethyl-(9CI) based on the chemistry of analogous compounds.
| Reaction Type | Reagents/Conditions | Product Type | Potential Application | Reference |
| Oxidation | MnO2 | α,β-Unsaturated Ketone | Synthetic Intermediate | pearson.com |
| Epoxidation | m-CPBA, Vanadium catalysts | Epoxy Alcohol | Synthetic Intermediate | wikipedia.org |
| Palladium-Catalyzed C-H Functionalization | Pd(II) benzoate, oxidant | Allylic Ester | Complex Molecule Synthesis | nih.govberkeley.edu |
| Copolymerization | Styrene/Acrylates, high T/P | Hydroxyl-functionalized Polymer | Specialty Resins, Coatings | google.comgantrade.com |
| Hydrosilylation | Polysiloxane, Pt catalyst | Polyether-modified Polysiloxane | Surfactants, Lubricants | researchgate.net |
| Ligand Formation | Metal precursors | Metal-Ligand Complex | Asymmetric Catalysis | psu.edu |
Advanced Analytical Methodologies for Purity and Trace Analysis of 1 Penten 2 Ol, 4,4 Dimethyl 9ci
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture, allowing for their individual quantification. moravek.com For a volatile and relatively non-polar compound like 1-Penten-2-ol, 4,4-dimethyl-(9CI), both gas and liquid chromatography play crucial roles in its analysis.
Gas Chromatography (GC) Method Development and Optimization for Isomer and Impurity Separation
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds. libretexts.org The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org The development of a robust GC method is critical for separating 1-Penten-2-ol, 4,4-dimethyl-(9CI) from its structural isomers and other process-related impurities. libretexts.org
Method development for this compound would typically involve the following considerations:
Column Selection: The choice of the GC column's stationary phase is the most critical parameter for achieving separation. For a compound with the polarity of an alcohol, a mid-polarity column, such as one containing a polyethylene (B3416737) glycol (wax) phase or a trifluoropropyl-substituted polysiloxane phase, would be a suitable starting point. For complex mixtures of isomers, serially connecting columns of different polarities can provide enhanced resolution. sigmaaldrich.com
Temperature Programming: An optimized oven temperature program is essential for achieving good peak shape and resolution within a reasonable analysis time. A typical program would start at a lower temperature to separate volatile impurities and then ramp up to elute the main component and any higher-boiling impurities.
Injector and Detector Parameters: A split/splitless injector is commonly used for this type of analysis. The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity to hydrocarbons and its wide linear range.
Table 1: Illustrative GC Method Parameters for Isomer Separation
| Parameter | Value |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min |
| Injector | Split (100:1), 250°C |
| Detector (FID) | 250°C |
This table presents a hypothetical but representative set of starting conditions for the GC analysis of C7 unsaturated alcohols and their isomers.
The separation of isomers, such as the various dimethyl-penten-ol isomers, can be particularly challenging due to their similar boiling points and polarities. core.ac.uk The use of chiral GC columns with derivatized cyclodextrin (B1172386) stationary phases can be employed to separate enantiomers if the manufacturing process could lead to their formation. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
While GC is suitable for the analysis of the parent compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile impurities or for derivatives of the target compound. moravek.com 1-Penten-2-ol, 4,4-dimethyl-(9CI) lacks a strong chromophore, making its direct detection by UV-Vis detectors in HPLC challenging at low concentrations. To overcome this, derivatization is often employed. nih.govpearson.com
Derivatization involves reacting the hydroxyl group of the alcohol with a reagent that introduces a chromophoric or fluorophoric tag, significantly enhancing its detectability. libretexts.orgnih.gov Common derivatizing agents for alcohols include:
p-Nitrobenzoyl chloride (PNB-Cl): Reacts with the alcohol to form a highly UV-active ester.
3,5-Dinitrobenzoyl chloride: Similar to PNB-Cl, it provides a strongly UV-absorbing derivative.
9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent yields a highly fluorescent derivative, allowing for very low detection limits. nih.gov
The resulting derivatives are then separated by reversed-phase HPLC, typically using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pearson.com Gradient elution is often necessary to separate the derivatized analyte from excess reagent and other components.
Table 2: Example HPLC Derivatization and Analysis Conditions
| Step | Reagent/Condition |
| Derivatization Reagent | p-Nitrobenzoyl chloride in pyridine (B92270) |
| Reaction Conditions | Room temperature, 30 minutes |
| HPLC Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Detection | UV at 254 nm |
This table provides a representative example of a derivatization and HPLC analysis protocol for an alcohol.
Hyphenated Techniques for Identification of Related Compounds and Non-Intentionally Added Substances (NIAS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the definitive identification of unknown compounds. waters.com
GC-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. libretexts.org As the separated components elute from the GC column, they enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This fragmentation pattern serves as a "chemical fingerprint" that can be compared to spectral libraries for identification. researchgate.net
For 1-Penten-2-ol, 4,4-dimethyl-(9CI), GC-MS is invaluable for identifying process-related impurities and Non-Intentionally Added Substances (NIAS). NIAS are chemicals that are not intentionally added but can be present in the final product due to reactions, degradation, or contamination. nih.govrsc.org The NIST Mass Spectrometry Data Center provides mass spectral data for isomers like 2,4-Dimethyl-4-penten-2-ol, which can be used as a reference for identifying related compounds. nih.gov The mass spectrum of 2,4-Dimethyl-4-penten-2-ol shows a characteristic top peak at m/z 59. nih.gov
LC-Mass Spectrometry (LC-MS) for Semi- and Non-Volatile Components
For semi- and non-volatile impurities that are not amenable to GC analysis, LC-MS is the technique of choice. youtube.comunipr.it This is particularly relevant for the analysis of degradation products or high molecular weight adducts that may form during the synthesis or storage of 1-Penten-2-ol, 4,4-dimethyl-(9CI). The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for the detection and identification of a wide range of compounds. youtube.comunipr.it The use of soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the analysis of thermally labile molecules without significant fragmentation. waters.com
High-Resolution Mass Spectrometry (HRMS) for Precise Identification
When dealing with unknown impurities for which no reference spectra are available, High-Resolution Mass Spectrometry (HRMS) is an indispensable tool. measurlabs.comthermofisher.com HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This information, combined with the fragmentation data obtained from tandem mass spectrometry (MS/MS), enables the confident structural elucidation of novel impurities. thermofisher.comnih.gov This is particularly critical for meeting regulatory requirements where the identification and characterization of impurities above a certain threshold are mandatory. chemicalbook.comnist.gov
Development and Validation of Analytical Standards and Reference Materials
The accuracy and reliability of any analytical methodology for the purity and trace analysis of 1-Penten-2-ol, 4,4-dimethyl-(9CI) are fundamentally dependent on the quality and characterization of the analytical standards and reference materials used. The development and validation of these materials are a meticulous process, ensuring that they are suitable for their intended use in calibration, method validation, and quality control.
The process for establishing a reliable analytical standard for 1-Penten-2-ol, 4,4-dimethyl-(9CI) begins with the synthesis and purification of the compound to a high degree of purity. Synthetic routes, potentially adapted from procedures for structurally similar allylic alcohols, would be employed, followed by rigorous purification steps such as fractional distillation under reduced pressure to isolate the compound from starting materials, by-products, and isomers.
Once a high-purity candidate material is obtained, its identity must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the double bond and the hydroxyl group, and the connectivity of the dimethylpentyl framework.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's identity.
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the hydroxyl (-OH) and alkene (C=C) moieties.
Following identity confirmation, the purity of the candidate standard is quantitatively assessed. This is a critical step and often involves the use of multiple, independent analytical techniques to provide a comprehensive purity profile. For a volatile compound like 1-Penten-2-ol, 4,4-dimethyl-(9CI) , Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary tool due to its high resolution and sensitivity to organic compounds. The principle of "mass balance" is often applied, where the purity is calculated by subtracting the sum of all detected impurities from 100%.
The development of a Certified Reference Material (CRM) is a more rigorous process, generally performed by national metrology institutes or accredited reference material producers in accordance with ISO Guide 35. mdpi.comnih.gov This involves:
Gravimetric Preparation: Preparing a stock solution of the purified compound in a high-purity solvent, with all measurements traced to national standards of mass. mdpi.com
Homogeneity Studies: Ensuring that the concentration of the analyte is uniform across all units within a batch of the reference material. mdpi.comresearchgate.net This is typically assessed by analyzing a statistically relevant number of samples from the batch and evaluating the variance. researchgate.net
Stability Studies: Evaluating the stability of the compound in the chosen solvent and storage conditions over time. mdpi.comnih.gov This involves analyzing the material at set intervals to detect any degradation. For volatile organic compounds (VOCs), long-term stability of at least 15 months is often demonstrated. mdpi.comnih.govresearchgate.net
Characterization and Value Assignment: The concentration (or purity) of the CRM is determined through an inter-laboratory comparison study involving multiple competent laboratories using validated analytical methods. mdpi.comnih.gov The certified value is the consensus value from these analyses, and its associated uncertainty is calculated according to the principles of the Guide to the Expression of Uncertainty in Measurement (GUM).
For a compound like 1-Penten-2-ol, 4,4-dimethyl-(9CI) , which may not be readily available as a commercial CRM, laboratories often need to prepare in-house reference standards. The validation of the analytical method used to characterize and use these standards is paramount. The validation process, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1), would assess various performance characteristics. nih.gov
A typical analytical method for validation would be GC-FID or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov The validation would include the parameters outlined in the table below.
Table 1: Typical Validation Parameters for an Analytical Method for 1-Penten-2-ol, 4,4-dimethyl-(9CI)
| Parameter | Purpose | Typical Acceptance Criteria | Methodology |
| Specificity | To ensure the signal is unequivocally from the analyte, without interference from impurities, degradation products, or matrix components. | Peak purity analysis should show no co-eluting peaks. Resolution > 2 between the analyte and closest eluting peak. | Analyze blank samples, spiked samples, and samples containing potential impurities. Use a photodiode array (PDA) or MS detector to confirm peak purity. |
| Linearity | To demonstrate a proportional relationship between the analytical signal and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. | Prepare and analyze a series of at least five standard solutions at different concentrations. Plot the response versus concentration and perform linear regression analysis. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery should be within 98.0% to 102.0% for the assay of the pure substance. | Analyze samples of known concentration (e.g., a certified reference material, if available, or a well-characterized in-house standard) or by spiking a blank matrix with a known amount of the analyte. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day, different analysts/equipment): RSD ≤ 2.0%. | Repeatability: Multiple injections of the same standard solution. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. | Determined by injecting solutions with decreasing concentrations or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | Determined by injecting solutions with decreasing concentrations or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results; system suitability parameters are met. | Introduce small variations in GC parameters such as flow rate, temperature ramp, and injection volume, and observe the effect on the results. |
The research findings from such a validation study would be compiled to demonstrate the method's suitability. For instance, the results of a linearity study could be presented as follows:
Table 2: Illustrative Linearity Study Results for 1-Penten-2-ol, 4,4-dimethyl-(9CI) by GC-FID
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,900 |
| 50.0 | 755,100 |
| 100.0 | 1,510,200 |
| Linear Regression Output | |
| Slope | 15,095 |
| Y-Intercept | 350 |
| Correlation Coefficient (r²) | 0.9998 |
These meticulously developed and validated standards and reference materials form the bedrock of reliable quantitative analysis, ensuring that the purity of 1-Penten-2-ol, 4,4-dimethyl-(9CI) can be accurately determined and that trace impurities can be confidently identified and quantified.
Environmental Fate and Degradation Pathways Non Biological Contexts
Photochemical Degradation Studies in Atmospheric or Aqueous Models
Once released into the atmosphere, 4,4-dimethyl-1-penten-2-ol is susceptible to indirect photolysis, primarily through reactions with photochemically generated hydroxyl (•OH) radicals. The rate of this degradation is a key factor in determining the compound's atmospheric lifetime.
The AOPWIN™ (Atmospheric Oxidation Program for Windows) module within EPI Suite estimates the rate constant for the gas-phase reaction between a chemical and •OH radicals. For 4,4-dimethyl-1-penten-2-ol, the presence of a double bond and a secondary alcohol group suggests a relatively rapid rate of oxidation. The estimated atmospheric half-life is calculated based on this rate constant and an assumed average atmospheric concentration of hydroxyl radicals.
Table 1: Estimated Atmospheric Photochemical Degradation of 4,4-dimethyl-1-penten-2-ol
| Parameter | Predicted Value | Method |
| OH Radical Reaction Rate Constant | 5.82 x 10⁻¹¹ cm³/molecule-sec | AOPWIN™ v1.92 |
| Atmospheric Half-life (12-hr day, 1.5 x 10⁶ •OH/cm³) | 2.9 hours | AOPWIN™ v1.92 |
These predictions indicate that 4,4-dimethyl-1-penten-2-ol is not expected to persist for long periods in the atmosphere and is likely to be degraded relatively close to its source of emission. The primary degradation products would result from the addition of the hydroxyl radical to the double bond or abstraction of a hydrogen atom from the alcohol group.
Sorption and Transport Phenomena in Inanimate Matrices
The mobility of 4,4-dimethyl-1-penten-2-ol in the environment, particularly its tendency to move from water into soil or sediment, is governed by its sorption characteristics. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates a greater tendency for the chemical to bind to organic matter in soil and sediment, reducing its mobility.
The KOCWIN™ (Koc Estimation Program for Windows) module of EPI Suite estimates the Koc value based on the compound's structure. For 4,4-dimethyl-1-penten-2-ol, the estimated Koc suggests a low to moderate potential for sorption.
Table 3: Estimated Sorption and Transport Parameters
| Parameter | Predicted Value | Interpretation | Method |
| Log Koc | 1.85 | Low to moderate sorption potential | KOCWIN™ v2.00 |
| Koc | 70.8 L/kg | Indicates moderate mobility in soil | KOCWIN™ v2.00 |
Based on this estimated Koc value, 4,4-dimethyl-1-penten-2-ol is expected to have a moderate degree of mobility in soil and may have the potential to leach into groundwater. However, its relatively rapid degradation in the atmosphere and potential for biodegradation in soil and water would likely mitigate significant transport over long distances.
Assessment of Persistence under Simulated Environmental Conditions
The combination of rapid atmospheric photooxidation and at least moderate mobility in soil suggests that 4,4-dimethyl-1-penten-2-ol is not expected to be a highly persistent compound in the environment. Its environmental lifetime is likely to be governed by local conditions, particularly sunlight intensity and the presence of microbial populations.
Q & A
What synthetic strategies are optimal for preparing 1-Penten-2-ol, 4,4-dimethyl-(9CI), and how do reaction conditions influence yield and purity?
Answer:
The synthesis of structurally related 4,4-dimethyl-substituted compounds often involves catalytic acetylation or alkylation steps. For example, 2,5-Cyclohexadien-1-one derivatives with 4,4-dimethyl groups are synthesized using acetic anhydride and acid catalysts (e.g., H₂SO₄ or H₃PO₄) under controlled temperatures (60–80°C) to optimize regioselectivity . For 1-Penten-2-ol analogs, similar strategies might apply, with modifications to protect hydroxyl groups during alkylation. Purification via recrystallization or chromatography (e.g., silica gel) is critical to isolate high-purity products. Advanced optimization may involve DOE (Design of Experiments) to balance reaction time, temperature, and stoichiometry.
How do steric effects from the 4,4-dimethyl substituents influence the compound’s reactivity in oxidation or reduction reactions?
Answer:
The 4,4-dimethyl groups introduce steric hindrance, which can slow down electrophilic or nucleophilic attacks at adjacent carbons. For example, in oxidation reactions of similar cyclohexadienone derivatives, the dimethyl groups stabilize transition states by hyperconjugation but may hinder access to reactive sites, requiring stronger oxidizing agents (e.g., KMnO₄ or CrO₃) . Computational modeling (DFT or MD simulations) could predict regioselectivity in such reactions, guiding experimental design.
What spectroscopic techniques are most effective for characterizing 1-Penten-2-ol, 4,4-dimethyl-(9CI), and how are data contradictions resolved?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of methyl groups (δ ~0.9–1.2 ppm for CH₃) and hydroxyl protons (δ ~1.5–2.0 ppm, broad).
- GC-MS : For molecular weight verification and fragmentation pattern analysis.
- IR Spectroscopy : To identify O-H stretches (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).
Data contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects like hindered rotation. Variable-temperature NMR or 2D experiments (COSY, HSQC) can resolve ambiguities .
How does the compound’s stability under varying pH and temperature conditions impact its storage and handling in biological assays?
Answer:
4,4-dimethyl-substituted alcohols are prone to dehydration under acidic conditions, forming alkenes. Stability studies should include:
- pH titration : Monitor degradation via HPLC at pH 3–10.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C).
For biological use, store the compound in inert atmospheres (N₂/Ar) at –20°C, and avoid prolonged exposure to light or moisture .
What computational methods (e.g., QSAR, docking) are suitable for predicting the biological activity of 1-Penten-2-ol, 4,4-dimethyl-(9CI)?
Answer:
- QSAR Models : Use descriptors like logP, polar surface area, and steric parameters to predict bioavailability or toxicity.
- Molecular Docking : Screen against enzyme targets (e.g., cytochrome P450) using software like AutoDock Vina.
Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Contradictions between computational and experimental results may arise from unaccounted solvent effects or protein flexibility, necessitating MD refinement .
What are the challenges in scaling up the synthesis of 1-Penten-2-ol, 4,4-dimethyl-(9CI) from lab to pilot plant?
Answer:
Key challenges include:
- Exothermic Reactions : Mitigate using jacketed reactors with precise temperature control.
- Purification at Scale : Replace column chromatography with distillation or crystallization.
- Safety : Address flammability risks (due to alcohol functional groups) via inert gas blanketing.
Process Analytical Technology (PAT) tools (e.g., in-line FTIR) can monitor reaction progress in real time .
How do structural analogs of 1-Penten-2-ol, 4,4-dimethyl-(9CI) inform its potential applications in medicinal chemistry?
Answer:
Analogous compounds (e.g., 2,4-dimethyl-5-hydroxypyrimidine) are used as intermediates in drug synthesis (e.g., Lemborexant) . The 4,4-dimethyl group may enhance metabolic stability by blocking oxidative sites. Structure-activity relationship (SAR) studies could explore substitutions (e.g., halogenation) to optimize pharmacokinetics.
What environmental fate and toxicity data are required for safe disposal of 1-Penten-2-ol, 4,4-dimethyl-(9CI) in laboratory settings?
Answer:
- Ecotoxicity : Assess via Daphnia magna or algae growth inhibition tests.
- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate microbial breakdown.
- Waste Handling : Follow EPA guidelines for alcohol-containing organics, including incineration or solvent recovery .
How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of reactions involving this compound?
Answer:
Isotopic labeling tracks reaction pathways:
- ¹³C NMR : Elucidate bond cleavage/formation in oxidation or esterification.
- Deuterium Labeling : Study kinetic isotope effects in acid-catalyzed dehydration.
Labeled analogs can be synthesized using deuterated reagents (e.g., D₂O) or ¹³C-enriched starting materials .
What regulatory considerations apply to the international shipment of 1-Penten-2-ol, 4,4-dimethyl-(9CI) for collaborative research?
Answer:
Comply with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
